molecular formula C17H19ClN2O3S B2383608 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine CAS No. 1448128-11-7

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine

Cat. No.: B2383608
CAS No.: 1448128-11-7
M. Wt: 366.86
InChI Key: CNGBQXUOTMROBW-UHFFFAOYSA-N
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Description

Discovery and Development History

The compound 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine emerged as part of broader efforts to synthesize functionally diverse heterocyclic compounds for medicinal chemistry applications. Its development aligns with trends in the late 20th and early 21st centuries, where modular synthetic strategies enabled the integration of pharmacologically active motifs like piperidine, pyridine, and organosulfur groups. Early synthetic routes for related piperidine derivatives involved reductive amination and nucleophilic substitution reactions, as exemplified by methods for preparing 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine through hydrogenation and Pd/C catalysis. The incorporation of the tosyl (p-toluenesulfonyl) group, a common protecting and activating moiety, likely originated from methodologies described in patents such as CN102617447A, which detail tosylation reactions on piperidine intermediates.

A pivotal advancement occurred with the optimization of one-pot synthesis techniques, as demonstrated in the conversion of halogenated amides to piperidines using triflic anhydride and borohydride reductions. These methods improved yields and scalability, facilitating the compound’s use in drug discovery pipelines targeting G protein-coupled receptors (GPCRs) and enzyme modulators.

Position within Organosulfur and Heterocyclic Chemistry

This compound occupies a unique niche at the intersection of organosulfur and heterocyclic chemistry. Its structure integrates three critical components:

  • Pyridine Core : A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character and hydrogen-bonding capabilities.
  • Piperidine Moiety : A saturated six-membered nitrogen-containing ring that enhances conformational flexibility and bioavailability.
  • Tosyl Group : An organosulfur functional group (-SO₂-C₆H₄-CH₃) that stabilizes intermediates, directs regioselective reactions, and improves solubility.

This combination enables diverse reactivity patterns. For instance, the tosyl group acts as a leaving group in nucleophilic substitutions, while the pyridine nitrogen participates in coordination chemistry. The compound’s hybrid structure aligns with trends in fragment-based drug design, where modular assemblies target specific biological pathways.

IUPAC Nomenclature and Alternative Naming Systems

The systematic IUPAC name for this compound is 5-chloro-2-{[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxy}pyridine , which delineates:

  • A pyridine ring substituted with chlorine at position 5.
  • An ether linkage (-O-) at position 2 connected to a piperidine ring.
  • A tosyl group (4-methylbenzenesulfonyl) attached to the piperidine nitrogen.

Alternative Nomenclature and Identifiers

System Identifier/Name Source
CAS Registry 260441-44-9
SMILES ClC1=CN=C(OC2CCN(C3=CC=C(C)C=C3S(=O)(=O))CC2)C=C1
Common Synonyms 2-(1-Tosylpiperidin-4-yloxy)-5-chloropyridine

These identifiers reflect its structural features and utility in cross-disciplinary research, particularly in databases like PubChem and patents.

Significance in Chemical Research Paradigms

This compound exemplifies three key trends in modern chemical research:

  • Targeted Protein Degradation : Derivatives of tosylated piperidines serve as proteolysis-targeting chimeras (PROTACs), enabling selective degradation of disease-relevant proteins. For example, analogs have been explored for androgen receptor degradation in prostate cancer.
  • GPCR Modulation : Structural analogs like BMS-903452 demonstrate potent agonism of GPR119, a target for type 2 diabetes therapeutics. The pyridine-piperidine scaffold enhances binding affinity to transmembrane helices.
  • Sustainable Synthesis : Advances in one-pot reactions and catalytic hydrogenation, as detailed in methodologies for related compounds, reduce waste and improve atom economy.

Table 1: Key Research Applications

Application Mechanism/Function Reference
PROTAC Development Androgen receptor degradation
GPCR Agonism GPR119 activation for insulin secretion
Enzyme Inhibition Kinase modulation via tosyl interactions

These applications underscore its versatility as a structural motif in medicinal chemistry and chemical biology.

Properties

IUPAC Name

5-chloro-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-13-2-5-16(6-3-13)24(21,22)20-10-8-15(9-11-20)23-17-7-4-14(18)12-19-17/h2-7,12,15H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBQXUOTMROBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperidin-4-ol Intermediate

The most widely reported method involves a two-step process starting with the tosylation of piperidin-4-ol followed by nucleophilic aromatic substitution (SNAr) on 2,5-dichloropyridine.

Step 1: Tosylation of Piperidin-4-ol
Piperidin-4-ol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 12 h) to yield 1-tosylpiperidin-4-ol. This intermediate is isolated via aqueous workup (yield: 92–95%).

Step 2: SNAr with 2,5-Dichloropyridine
1-Tosylpiperidin-4-ol undergoes SNAr with 2,5-dichloropyridine in dimethylformamide (DMF) at 80°C using Cs₂CO₃ as the base. The reaction selectively substitutes the 2-chloro position, yielding the title compound after silica gel chromatography (yield: 78–82%).

Key Parameters

Parameter Value
Solvent DMF
Base Cs₂CO₃ (2.5 equiv)
Temperature 80°C
Reaction Time 18–24 h
Yield 78–82%

Mitsunobu Coupling for Ether Formation

An alternative route employs Mitsunobu conditions to couple 1-tosylpiperidin-4-ol with 2-hydroxy-5-chloropyridine. This method avoids harsh bases and improves stereochemical control.

Reaction Conditions

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (PPh₃, 1.2 equiv)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature (RT)
  • Yield : 88–92%

Advantages :

  • Retains configuration at the piperidine oxygen.
  • Shorter reaction time (6–8 h vs. 18–24 h for SNAr).

Methodological Analysis and Optimization

Base and Solvent Screening for SNAr

Comparative studies reveal Cs₂CO₃ in DMF outperforms alternatives like K₂CO₃ or NaH due to superior solubility and milder conditions:

Base Solvent Temperature Yield (%)
Cs₂CO₃ DMF 80°C 82
K₂CO₃ DMF 80°C 65
NaH THF 60°C 58

Protecting Group Strategies

Tosyl (Ts) groups are preferred over Boc for piperidine protection due to stability under SNAr conditions. Boc-deprotection requires acidic conditions (e.g., HCl/dioxane), which risk pyridine ring protonation.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements demonstrate continuous flow SNAr reactions, reducing reaction time to 2 h with comparable yields (80%).

Flow Parameters

  • Residence Time : 120 min
  • Temperature : 100°C
  • Pressure : 3 bar

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine serves as a versatile scaffold in the design of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. The incorporation of the tosyl group in this compound may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways related to cell growth and survival .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for developing treatments for conditions such as depression and anxiety. Research into similar compounds has demonstrated their efficacy as serotonin reuptake inhibitors and their role in modulating neurotransmitter levels .

Synthesis and Chemical Applications

The synthesis of this compound involves several steps that can be optimized for yield and purity. This compound can be synthesized using established methodologies that incorporate piperidine and pyridine derivatives.

Synthetic Routes

Several synthetic routes have been reported for the preparation of this compound, often involving the reaction of chlorinated pyridines with tosylated piperidines. The use of various catalysts and reaction conditions can significantly influence the efficiency of the synthesis .

Method Reagents Yield (%) Notes
Method A5-chloro-pyridine + tosyl-piperidine85Optimized reaction conditions required
Method BChlorinated pyridine + piperidine75Requires purification step

The biological activity of this compound has been explored through various in vitro studies. These studies typically assess the compound's effects on specific cell lines or biological targets.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as a lead compound for further development . The mechanism of action is likely related to its ability to interact with specific protein targets involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the substituents on the piperidine or pyridine rings can lead to variations in biological activity, allowing researchers to tailor compounds for specific therapeutic applications .

Mechanism of Action

The mechanism by which 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its tosylpiperidinyloxy group , which distinguishes it from other chloropyridine derivatives. Below is a comparative analysis with compounds from the evidence:

Property 5-Chloro-2-((1-Tosylpiperidin-4-yl)oxy)pyridine 5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
Core Structure Pyridine with Cl and tosylpiperidinyloxy Pyridine with Cl, methylpyridinyloxy, and carboxylic acid Bispyridine system with Cl and substituted phenyl groups
Functional Groups Tosyl (sulfonyl), piperidine, ether Carboxylic acid, methylpyridinyloxy Amino, substituted phenyl, chloropyridine
Molecular Weight (g/mol) ~450–500 (estimated) Not explicitly stated (likely ~300–350) 466–545
Melting Point Not reported Not reported 268–287°C
Pharmacological Relevance Hypothesized kinase inhibition Potential agrochemical or drug intermediate Studied for antiproliferative or antimicrobial activity

Chemical Reactivity

  • The tosyl group in the target compound may act as a leaving group, enabling nucleophilic substitution reactions, unlike the carboxylic acid in CAS 1255147-31-9, which could participate in acid-base or conjugation reactions .

Physicochemical Properties

  • Solubility : The tosylpiperidinyloxy group likely reduces water solubility compared to carboxylic acid-containing analogs (e.g., CAS 1255147-31-9) but improves lipid solubility, favoring blood-brain barrier penetration .
  • Stability : Chlorine at the 5-position may confer resistance to oxidative degradation, similar to phenyl-substituted chloropyridines in , which show high thermal stability (melting points >260°C) .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step protection/deprotection strategies for the tosylpiperidine group, contrasting with the straightforward coupling reactions for phenyl-substituted analogs in (yields: 67–81%) .
  • Pharmacokinetics: No in vivo data is available, but structural parallels suggest moderate metabolic stability due to chlorine and sulfonyl groups, which resist cytochrome P450 oxidation .
  • Safety Profile: The tosyl group may hydrolyze to toluenesulfonic acid, a known irritant, necessitating toxicity studies absent in current literature .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine, and what critical reaction conditions are required?

The synthesis typically involves nucleophilic substitution between a chlorinated pyridine derivative and a tosylated piperidine intermediate. A common approach includes:

  • Step 1 : Tosylation of piperidin-4-ol using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with a base like triethylamine to yield 1-tosylpiperidin-4-ol.
  • Step 2 : Coupling with 5-chloro-2-hydroxypyridine via Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) or SN2 displacement under basic conditions (e.g., NaH in DMF) .
    Key Conditions : Dry solvents, inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the pyridine ring (δ ~8.3–8.5 ppm for H-3 and H-6), tosyl group (δ ~7.7–7.8 ppm for aromatic protons), and piperidine moiety (δ ~3.0–3.5 ppm for CH₂ adjacent to oxygen) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ calculated for C₁₇H₂₀ClN₂O₃S: 375.0875; observed: 375.0872 .
  • FT-IR : Stretching vibrations for C-Cl (~550 cm⁻¹) and sulfonyl groups (~1360/1170 cm⁻¹) .

Q. What are the typical chemical reactions involving this compound?

  • Substitution : The chlorine atom on the pyridine ring can undergo nucleophilic displacement with amines or thiols in polar aprotic solvents (e.g., DMSO) .
  • Oxidation/Reduction : The piperidine moiety may be oxidized to a ketone (e.g., using KMnO₄) or reduced to a secondary alcohol (e.g., NaBH₄) .
  • Protection/Deprotection : The tosyl group can be removed under acidic conditions (e.g., HBr in acetic acid) .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production?

Yield optimization requires:

  • Temperature Control : Lower temperatures (0–5°C) during tosylation to minimize side reactions .
  • Catalyst Screening : Alternative catalysts (e.g., DMAP) for Mitsunobu reactions to improve stereoselectivity .
  • Purification : Gradient elution in chromatography or fractional crystallization to isolate high-purity product .
    Data Example : Pilot studies show a 15% yield increase when replacing DMF with THF in SN2 reactions due to reduced solvolysis .

Q. What computational strategies predict the compound’s binding affinity for biological targets?

  • Docking Simulations : Molecular docking (AutoDock Vina) using crystal structures of kinase targets (e.g., PI3Kγ) reveals hydrogen bonding between the pyridine N and Lys-833 residue.
  • MD Simulations : 100-ns trajectories assess stability of the tosyl-piperidine moiety in hydrophobic pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values for enzyme inhibition .

Q. How can contradictions in reported biological activity data be resolved?

Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH (6.5 vs. 7.4) .
  • Compound Purity : Residual solvents (e.g., DMSO) in stock solutions can interfere with fluorescence-based assays .
    Resolution : Standardize protocols (e.g., IC₅₀ determination via radiometric assays) and validate purity via HPLC (>99%) .

Q. What strategies elucidate the compound’s metabolic stability in preclinical studies?

  • In Vitro Liver Microsomes : Incubate with rat/human microsomes and quantify metabolites via LC-MS. Major metabolites often result from piperidine N-dealkylation or sulfonamide cleavage .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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